3-(3,4-Dimethoxyphenyl)-L-alanine 3-(3,4-Dimethoxyphenyl)-L-alanine DOPA intermediate
DOPA intermediate.
Brand Name: Vulcanchem
CAS No.: 32161-30-1
VCID: VC21342848
InChI: InChI=1S/C11H15NO4/c1-15-9-4-3-7(6-10(9)16-2)5-8(12)11(13)14/h3-4,6,8H,5,12H2,1-2H3,(H,13,14)/t8-/m0/s1
SMILES: COC1=C(C=C(C=C1)CC(C(=O)O)N)OC
Molecular Formula: C11H15NO4
Molecular Weight: 225.24 g/mol

3-(3,4-Dimethoxyphenyl)-L-alanine

CAS No.: 32161-30-1

Cat. No.: VC21342848

Molecular Formula: C11H15NO4

Molecular Weight: 225.24 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-(3,4-Dimethoxyphenyl)-L-alanine - 32161-30-1

CAS No. 32161-30-1
Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
IUPAC Name (2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid
Standard InChI InChI=1S/C11H15NO4/c1-15-9-4-3-7(6-10(9)16-2)5-8(12)11(13)14/h3-4,6,8H,5,12H2,1-2H3,(H,13,14)/t8-/m0/s1
Standard InChI Key VWTFNYVAFGYEKI-QMMMGPOBSA-N
Isomeric SMILES COC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)OC
SMILES COC1=C(C=C(C=C1)CC(C(=O)O)N)OC
Canonical SMILES COC1=C(C=C(C=C1)CC(C(=O)O)N)OC
Appearance White Solid
Melting Point >222°C

Chemical Properties and Structure

Identification and Basic Properties

3-(3,4-Dimethoxyphenyl)-L-alanine is identified by the CAS number 32161-30-1 and has the molecular formula C11H15NO4 with a molecular weight of 225.24 g/mol . It appears as a white solid at room temperature and has moderate solubility in aqueous solutions, being slightly soluble in water, aqueous acid (when heated and sonicated), and aqueous base . The compound has a predicted logP value of 2.23±0.20, indicating its relative hydrophobicity compared to more polar amino acids .

Table 1: Physical and Chemical Properties of 3-(3,4-Dimethoxyphenyl)-L-alanine

PropertyValue
CAS Number32161-30-1
Molecular FormulaC11H15NO4
Molecular Weight225.24 g/mol
Physical AppearanceWhite Solid
SolubilitySlightly soluble in water, aqueous acid (heated, sonicated), and aqueous base
LogP (predicted)2.23±0.20

Structural Features

3-(3,4-Dimethoxyphenyl)-L-alanine possesses an interesting structure that combines the amino acid backbone of alanine with a dimethoxyphenyl substituent. The presence of two methoxy groups at the 3 and 4 positions of the phenyl ring introduces specific electronic and steric properties that influence its chemical reactivity and interaction with biological systems.

Synthesis Methods

Enzymatic Resolution

One of the most efficient methods for producing 3-(3,4-Dimethoxyphenyl)-L-alanine involves enzymatic resolution of the racemic mixture. According to a patented process, N-acetyl-3-(3,4-dimethoxyphenyl)alanine can be converted by the enzymatic action of an acylase derived from Aspergillus oryzae to yield 3-(3,4-dimethoxyphenyl)-L-alanine . This process leaves N-acetyl-3-(3,4-dimethoxyphenyl)-D-alanine as an unreacted byproduct, allowing for the isolation of the desired L-enantiomer .

The enzymatic approach offers several advantages, including high stereoselectivity and mild reaction conditions that avoid racemization or degradation of the product. The acylase from Aspergillus oryzae specifically recognizes and hydrolyzes the N-acetyl group from the L-enantiomer while leaving the D-enantiomer untouched, making it an efficient method for the resolution of racemic mixtures.

Other Synthetic Routes

The synthesis of 3-(3,4-Dimethoxyphenyl)-L-alanine can also be accomplished through other routes, particularly those involving phenylalanine ammonia-lyases (PALs) or aromatic ammonia-lyases (AALs). These enzymes catalyze the conversion of L-tyrosine derivatives to their corresponding phenylalanine derivatives, providing a biocatalytic route to the target compound.

Industrial production methods may employ engineered PALs or AALs with enhanced catalytic efficiency toward 3-(3,4-Dimethoxyphenyl)-L-alanine, optimizing yield and purity. Other synthetic approaches might involve chemical modifications of readily available precursors, such as 3,4-dimethoxycinnamic acid, followed by asymmetric amination to introduce the amino group with the correct stereochemistry.

Biological Activity and Mechanisms

3-(3,4-Dimethoxyphenyl)-L-alanine demonstrates several biological activities that make it valuable in research and pharmaceutical applications. As a derivative of L-tyrosine, it interacts with various enzymatic systems, particularly those involved in amino acid metabolism and biosynthetic pathways.

The compound interacts with phenylalanine ammonia-lyase (PAL) by acting as a substrate for the enzyme. PAL is a crucial enzyme in the phenylpropanoid biosynthesis pathway, which is responsible for producing a wide range of compounds including flavonoids, coumarins, and lignins that play vital roles in plant growth, development, and defense mechanisms.

In addition to its role as an enzymatic substrate, 3-(3,4-Dimethoxyphenyl)-L-alanine may also exhibit pharmacological properties due to its structural similarity to neurotransmitter precursors. The dimethoxy groups alter the electronic properties of the aromatic ring, potentially affecting the compound's interaction with receptors and other biological targets. These modifications can influence its metabolic stability and bioavailability compared to unmodified amino acids.

Applications

Pharmaceutical Intermediates

One of the primary applications of 3-(3,4-Dimethoxyphenyl)-L-alanine is as a reactant to synthesize key intermediates for pharmaceutical compounds. For instance, it can be used to synthesize (2S)-2-amino-3-[3,4-di(methoxy)phenyl]propan-1-ol, a β-amino alcohol that serves as a crucial intermediate in the preparation of the tetracyclic core of Erythrina alkaloids . Erythrina alkaloids have shown various biological activities, including anxiolytic, anticonvulsant, and muscle relaxant properties, making them valuable targets for pharmaceutical research.

The compound also serves as a DOPA intermediate, highlighting its importance in the synthesis of catecholamine precursors . Modified amino acids like 3-(3,4-Dimethoxyphenyl)-L-alanine provide valuable building blocks for medicinal chemistry, allowing researchers to explore structure-activity relationships and develop new therapeutic agents with improved properties.

Peptide Synthesis

3-(3,4-Dimethoxyphenyl)-L-alanine finds significant application in solution phase peptide synthesis . It is categorized as a reagent for peptide synthesis, allowing the incorporation of modified phenylalanine residues into peptide sequences . Such modifications can alter the physical, chemical, and biological properties of the resulting peptides, including their solubility, stability, and interaction with biological targets.

The incorporation of this amino acid into peptides can introduce specific structural features that influence the peptide's conformation and recognition by enzymes or receptors. The presence of the dimethoxy groups can also protect the aromatic ring from oxidation or other modifications that might occur with unprotected hydroxyl groups, enhancing the stability of the peptide under various conditions.

Research Applications

In scientific research, 3-(3,4-Dimethoxyphenyl)-L-alanine serves multiple purposes across different disciplines:

  • In chemistry, it acts as a reactant for synthesizing various intermediates and complex organic compounds.

  • In biology, researchers study its role in enzyme-catalyzed reactions and its potential as a substrate for engineered enzymes.

  • In pharmaceutical research, it contributes to the development of new therapeutic agents.

  • In industrial applications, it serves as a building block for fine chemicals and more complex molecules.

The compound's unique structure and reactivity make it a valuable tool for investigating enzymatic mechanisms, developing new synthetic methodologies, and exploring structure-activity relationships in biological systems.

Chemical Reactivity

3-(3,4-Dimethoxyphenyl)-L-alanine undergoes various chemical reactions that highlight its versatility as a synthetic building block. Some of the key reactions include:

  • Oxidation: The methoxy groups can be converted to hydroxyl groups under appropriate oxidizing conditions, potentially yielding L-DOPA derivatives.

  • Reduction: The carboxylic acid moiety can be reduced to form alcohols, such as the β-amino alcohol mentioned earlier as a key intermediate in alkaloid synthesis.

  • Substitution: The methoxy groups can be replaced with other functional groups under specific conditions, allowing for the creation of diverse derivatives with modified properties.

Common reagents used in these transformations include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various substitution reagents. The resulting products, including hydroxy or halogenated phenylalanine derivatives, serve as valuable intermediates for further synthetic transformations.

The amino acid functionality also participates in typical reactions, such as esterification of the carboxyl group, protection/deprotection of the amino group, and peptide bond formation. These reactions enable the incorporation of 3-(3,4-Dimethoxyphenyl)-L-alanine into more complex molecular architectures.

Comparison with Related Compounds

3-(3,4-Dimethoxyphenyl)-L-alanine belongs to a family of modified phenylalanine derivatives, and comparing it with related compounds provides insights into structure-activity relationships and potential applications.

Table 2: Comparison of 3-(3,4-Dimethoxyphenyl)-L-alanine with Related Compounds

CompoundStructure DifferenceProperties/Applications
L-DOPA (3,4-Dihydroxy-L-phenylalanine)Hydroxy groups instead of methoxy groups at positions 3 and 4Precursor to dopamine; used in Parkinson's disease treatment
3,4-Dimethoxy-DL-phenylalanineRacemic mixture (D and L forms)Less specific in enzymatic reactions compared to the pure L-form
3-Bromo-4-methoxy-phenylalanineBromine at position 3, methoxy at position 4Different electronic properties affecting reactivity and binding
L-TyrosineHydroxyl group at position 4Natural amino acid; precursor to several neurotransmitters

The primary feature distinguishing 3-(3,4-Dimethoxyphenyl)-L-alanine from these related compounds is the presence of methoxy groups at both the 3 and 4 positions of the phenyl ring. These methoxy substituents confer unique chemical properties and reactivity patterns compared to hydroxyl groups (as in tyrosine or L-DOPA) or halogen substituents. The methoxy groups are less prone to oxidation than hydroxyl groups, contributing to greater stability in certain conditions, but they also alter the electronic properties of the aromatic ring, affecting interactions with enzymes and receptors.

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